molecular formula C11H24O<br>CH3(CH2)9CH2OH<br>C11H24O B1663989 Undecanol CAS No. 112-42-5

Undecanol

Cat. No. B1663989
CAS RN: 112-42-5
M. Wt: 172.31 g/mol
InChI Key: KJIOQYGWTQBHNH-UHFFFAOYSA-N
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Description

Undecanol, also known by its IUPAC name 1-undecanol or undecan-1-ol, and by its trivial names undecyl alcohol and hendecanol, is a fatty alcohol . It is a colorless, water-insoluble liquid with a melting point of 19 °C and a boiling point of 243 °C . It has a floral citrus-like odor and a fatty taste and is used as a flavoring ingredient in foods .


Synthesis Analysis

Undecanol is commonly produced by the reduction of undecanal, the analogous aldehyde . It can be used as a precursor in the synthesis of undecanal by chemoselective oxidation using a fluorous derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical as a catalyst .


Molecular Structure Analysis

The molecular formula of undecanol is C11H24O . Its average mass is 172.308 Da and its monoisotopic mass is 172.182709 Da .


Chemical Reactions Analysis

Undecanol is an alcohol. Flammable and/or toxic gases are generated by the combination of alcohols with alkali metals, nitrides, and strong reducing agents. They react with oxoacids and carboxylic acids to form esters plus water. Oxidizing agents convert them to aldehydes or ketones .


Physical And Chemical Properties Analysis

Undecanol is a colorless, water-insoluble liquid with a melting point of 19 °C and a boiling point of 243 °C . It is slightly soluble in water . Its density is 0.8298 g/mL .

Scientific Research Applications

Immunological Effects

A study examined the effects of 3-undecanol on the immune system in mice, finding an increase in antibody production, lysozyme levels, activation of respiratory burst, and phagocytic activity of blood granulocytes. This suggests that 3-undecanol can have immunostimulatory effects (Gibka et al., 2008).

Antifungal Applications

Undecanoic acid, a related compound to undecanol, has shown promise as a therapeutic strategy for treating fungal infections. Its toxic effect on fungi involves modulation of fungal metabolism and expression of genes critical for virulence. It's particularly effective against dermatophytes like Trichophyton rubrum, impacting cell wall processes, membrane assembly, and lipid metabolism (Rossi et al., 2021).

Application in Male Health Studies

Testosterone undecanoate, a derivative of undecanol, has been extensively studied in male health. It has been used in clinical trials for male contraception, showing effectiveness in spermatogenic suppression (Zhang et al., 1999). Additionally, it has been explored for treating idiopathic testicular failure, with varying degrees of success (Comhaire, 1990).

Role in Hypogonadism and Metabolic Syndrome

Testosterone undecanoate has also been researched for its role in hypogonadism, obesity, and metabolic syndrome in men. It has shown efficacy in reducing body fat and improving sexual function, although it may suppress spermatogenesis (Rozhivanov, 2012).

Safety And Hazards

Undecanol can irritate the skin, eyes, and lungs . Ingestion can be harmful, with the approximate toxicity of ethanol . It is considered a marine pollutant by DOT . Immediate steps should be taken to limit its spread to the environment .

Future Directions

Undecanol has been found to have antifungal activity, which could be further explored for potential applications . More research could also be done to understand the mechanism of action of undecanol and other alkanols in disrupting the function of integral proteins .

properties

IUPAC Name

undecan-1-ol
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InChI

InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3
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InChI Key

KJIOQYGWTQBHNH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCO
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Molecular Formula

C11H24O, Array
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DSSTOX Substance ID

DTXSID0026915
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Molecular Weight

172.31 g/mol
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Physical Description

1-undecanol appears as a water-white liquid with a mild odor. Flash point 250 °F. Slightly soluble in water. Considered a marine pollutant by DOT. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater or streams. Mildly irritating to both the eyes and skin., Liquid, Colorless liquid with a citrus odor; [Hawley], COLOURLESS LIQUID., colourless liquid/fatty-floral odour
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Boiling Point

473 °F at 760 mmHg (USCG, 1999), 243 °C at 760 mm Hg, 146.00 °C. @ 30.00 mm Hg, 245 °C
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Flash Point

200 °F (USCG, 1999), 93.3 °C, Above 82 °C, 113 °C
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Solubility

Soluble in ethanol; very soluble in ether, Soluble in 60% alcohol, Solubility in water: none, soluble in most fixed oils; insoluble in water, 1ml in 4 ml of 60% alcohol (in ethanol)
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Density

0.835 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8298 at 20 °C/4 °C, Relative density (water = 1): 0.83, 0.820-0.840
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Vapor Pressure

0.00297 [mmHg]
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Mechanism of Action

... Undecanol was the most potent fungicide followed by decanol. The time-kill curve study showed that undecanol was fungicidal against S. cerevisiae at any growth stages was not influenced by pH values. The alcohols tested inhibited glucose-induced acidification by inhibiting the plasma membrane H(+)-ATPase. The primary antifungal action of amphipathic medium-chain (C(9)-C(12)) alkanols comes mainly from their ability as nonionic surfactants to disrupt the native membrane-associated function of the integral proteins.
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Product Name

1-Undecanol

Color/Form

Colorless liquid

CAS RN

112-42-5; 30207-98-8, 112-42-5, 143819-62-9, 30207-98-8
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Melting Point

60.6 °F (USCG, 1999), 19 °C, 15.9 °C
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name UNDECYL ALCOHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1539
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

In "Materials Tested as Insect Attractants" compiled by M. Beroza and N. Green in Agriculture Handbook No. 239 in Table 2 it is stated that 3-methyl-1-nonen-3-ol has, on a scale of 1 to 3, an attractancy of "1" for the Oriental Fruit Fly and an attractancy of "1" for the Mediterrean Fruit Fly and 4,8-dimethyl-7-nonen-4-ol has on a scale of 1 to 3 an attractancy of 37 2" for the Oriental Fruit Fly and an attractancy of "3" for the Mediterrean Fruit Fly and an attractancy of "1" for the Mexican Fruit Fly and an attractancy of "1" for Drosophila.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
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[Compound]
Name
37
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 3 mL of acetic acid was dissolved 375 mg of 1-undecanol to give a solution, and the solution was combined with 150 mg of the catalyst B10 obtained from Example 22 and 32 mg of N-hydroxyphthalimide, followed by stirring at 100° C. in an oxygen atmosphere at normal atmospheric pressure for 4 hours. The reaction mixture was analyzed through gas chromatography to find that undecanoic acid was produced in a yield of 22% with a conversion from 1-undecanol of 44%.
Quantity
0 (± 1) mol
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Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Undecanol
Reactant of Route 2
Undecanol
Reactant of Route 3
Undecanol
Reactant of Route 4
Reactant of Route 4
Undecanol
Reactant of Route 5
Reactant of Route 5
Undecanol
Reactant of Route 6
Reactant of Route 6
Undecanol

Citations

For This Compound
12,400
Citations
Y Li, X Li, YS Wong, T Chen, H Zhang, C Liu, W Zheng - Biomaterials, 2011 - Elsevier
Although cisplatin is still one of the most effective chemotherapy agents for human cancers, its clinical use is limited by serious side effects, especially nephrotoxicity. Oxidative stress is …
Number of citations: 220 www.sciencedirect.com
M Itoh, H Nishihara, K Aramaki - Journal of the Electrochemical …, 1995 - iopscience.iop.org
Closely packed polymer films of monolayers adsorbed on the copper surface were prepared by chemical modification of a 11‐mercapto‐1‐undecanol (MUO) self‐assembled monolayer …
Number of citations: 101 iopscience.iop.org
H Yu, J Feng, Q Zhang, H Xu - International Journal of Pest …, 2015 - Taylor & Francis
The effects of host-plant volatiles (HPVs) on male oriental fruit moth, Grapholita molesta (Busck) (Lepidoptera: Tortricidae), and response to sex pheromone trap were studied in a pear …
Number of citations: 32 www.tandfonline.com
FW Forney, AJ Markovetz, RE Kallio - Journal of bacteriology, 1967 - Am Soc Microbiol
… 1undecanol, 1-decanol, and undecanoic acid. A large amount of the substratewas converted to 1-undecanol… Unequivocal identification of 1-undecanol has established that some unique …
Number of citations: 53 journals.asm.org
DJ Tiani, JE Pemberton - Langmuir, 2003 - ACS Publications
The formation and stabilization of the emersed interface is dependent on the interplay of various hydrodynamic (viscosity, emersion velocity) and intermolecular forces (hydrogen …
Number of citations: 40 pubs.acs.org
T Gündogdu, S Çehreli - Fluid phase equilibria, 2012 - Elsevier
… 1-Undecanol can be used as an adequate solvent for carboxylic acid extraction. … –1-undecanol), for which no such data were available. LLE for (water–carboxylic acid–1-undecanol) …
Number of citations: 34 www.sciencedirect.com
E Akpinar, D Reis, AM Figueiredo Neto - The European Physical Journal E, 2012 - Springer
The lyotropic liquid crystalline quaternary mixture made of potassium laurate (KL), potassium sulphate, 1-undecanol and water was investigated by experimental optical methods (…
Number of citations: 54 link.springer.com
R Braun, BD Casson, CD Bain - Chemical physics letters, 1995 - Elsevier
Sum-frequency (SF) vibrational spectra are presented of monolayers of 1-undecanol on water in the vicinity of the first-order phase transition at 28C. A combined analysis of SF and …
Number of citations: 79 www.sciencedirect.com
A Watanabe - Bulletin of the Chemical Society of Japan, 1963 - journal.csj.jp
On the phase transition of n-higher alcohols with odd carbon atoms from undecanol (C 11 ) to heptatriacontanol (C 37 ), thermal analyses and X-ray pattern measurements were made, …
Number of citations: 45 www.journal.csj.jp
C Secuianu, S Ioniţă, V Feroiu, D Geană - The Journal of Chemical …, 2016 - Elsevier
… data for the (carbon dioxide + 1-undecanol) system are reported at several temperatures (… The new data and all available literature data for the (carbon dioxide + 1-undecanol) binary …
Number of citations: 21 www.sciencedirect.com

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